Compound Description: This compound is an isoniazid analogue. It is a thiosemicarbazide derivative with a pyridine ring. Its solubility in various solvents was investigated at different temperatures. [, ]
Compound Description: This compound is a triazole derivative synthesized via a two-step process involving a click Dimroth reaction and an acid amidation. Its crystal structure and Hirshfeld surface analysis were studied. []
N-[-(4-chlorophenyl)methylene] nicotinohydrazide
Compound Description: This Schiff base is formed by the condensation of nicotinohydrazide, an antimycobacterial agent, with 4-chlorobenzaldehyde. The stability constants of its complexes with various transition metals were studied. []
Compound Description: YM928 is an orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. Its anticonvulsant activity was studied in various animal models of generalized seizure. []
Compound Description: PD 0348292 is a selective, orally bioavailable factor Xa inhibitor currently in phase II clinical trials for the treatment and prevention of thrombotic disorders. []
Compound Description: This compound, along with its 3-chlorophenyl isomer, are 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides. Their crystal structures reveal a folded conformation. []
Compound Description: CPHU acts as a reducing agent for various lipoxygenases and stimulates their pseudoperoxidase activity, which degrades lipid hydroperoxides. []
Compound Description: These compounds, including the acid (1), hydrazide (2), and Schiff base derivative (3), were complexed with Cu(II), Ni(II), and La(III) ions. The resulting complexes were evaluated for their anti-tumor activities. []
[M(4-ClC6H4NC(COC6H5)C6H4)X]2
Compound Description: These are cyclometalated complexes of platinum(II) (M = Pt, X = Cl (4) or OAc (5)) and palladium(II) (M = Pd, X = OAc (2) or Cl (3)). They were synthesized and characterized for their structure and in vitro cytostatic activity against MDA-MB 468 (breast carcinoma) and HL-60 (leukemic) tumor cells. []
Compound Description: This thiophene derivative, synthesized using the Gewald reaction, was used as a precursor to synthesize twelve Schiff base derivatives (SM 4a-4l) by reacting with different substituted aryl aldehydes. These compounds were characterized and screened for antimicrobial activity. []
Compound Description: This compound is a synthetic intermediate for new imidazole-containing antifungal agents. Its (E)-configuration was confirmed by X-ray crystallography. []
Compound Description: Monolinuron is a herbicide. Its biotransformation was studied in isolated perfused chicken liver. Several metabolites, including N-(4-chlorophenyl)-N'-hydroxymethyl-N'-methoxyurea, N-(4-chlorophenyl)-N'-methoxyurea, N-(4-chlorophenyl)-N'-methylurea, 4-chlorophenylurea, and 4-chloroacetanilide, were identified. []
Compound Description: These pyrazole derivatives were synthesized via a facile and clean cyclization of indolylchalcone with phenyl hydrazine in glacial acetic acid using the 'Grindstone' technique. The synthesized compounds were characterized and evaluated for antibacterial and antifungal activity. []
Compound Description: This complex molecule was synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide (1) with N-(4-nitrophenyl)maleimide. The cyclization was confirmed through FT-IR, NMR, and LCMS data. []
N-(4-Chlorophenyl)benzamide
Compound Description: The crystal structure of this simple benzamide derivative was determined and found to resemble other benzanilides. []
Compound Description: This quinazoline derivative demonstrated antitumor activity against various cancer cell lines in vitro. Its mechanism of action appears to involve the inhibition of epidermal growth factor (EGF)-induced phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2), suggesting an antiproliferative effect. []
Methyl N-(4-chlorophenyl)succinamate
Compound Description: The crystal structure of this α-amino acid derivative revealed a trans conformation for both the N—H and C=O bonds in the amide fragment and between the amide and ester carbonyl groups. []
Compound Description: This compound's crystal structure shows the non-chlorobenzene ring atoms nearly coplanar, with the chlorobenzene ring twisted at a 67.37° dihedral angle. []
Compound Description: This study focused on predicting 13C chemical shifts for a series of 2-(p-chlorophenyl)-phenyl-substituted-3-phenyl-1,3-thiazolidin-4-ones using an “additivity” equation derived from monosubstituted analogues. The predictability of chemical shifts at the C-2, C-4, and C-5 positions of the thiazolidinone ring was investigated. []
N-Hexyl-2-methyl-4-methoxyaniline and N-Methyl-N-(4-Chlorophenyl)Aniline
Compound Description: These are products from palladium-catalyzed amination reactions of aryl halides and aryl triflates. []
Compound Description: This series of compounds, represented by the general structure (4E)-N-(4-chlorophenyl)-5-(3-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amides (5a~j), were synthesized and characterized using various spectroscopic techniques, including NMR, MS, IR, and X-ray crystallography. []
Compound Description: This study focuses on the synthesis and cytotoxic evaluation of various quinazolinone-1,3,4-oxadiazole derivatives against MCF-7 and HeLa cell lines. The most potent compound, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)3(4H)-acatamide (6a), exhibited significant cytotoxic activity against the HeLa cell line. []
Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist. Tritium labeling of this compound was achieved via tritium/hydrogen (T/H) exchange using Crabtree's catalyst. []
Compound Description: This compound was synthesized via a condensation reaction between indole and 4-chlorobenzaldehyde using glacial acetic acid as both catalyst and solvent. Its structure was confirmed using X-ray diffraction. []
Compound Description: This compound’s crystal structure was analyzed, and its optimized bond lengths and angles were determined using DFT/B3LYP calculations. Intermolecular interactions and their contributions were visualized using Crystal Explorer 17.5. Molecular docking studies were performed using AutoDock software. []
Compound Description: MK-0364 is a potent, selective, orally bioavailable, acyclic amide cannabinoid-1 receptor inverse agonist developed for the treatment of obesity. X-ray crystallography, NMR, and computational studies revealed a rigid C11-N13-C14-C16-C17 backbone but flexibility around the C8-C11 and C8-O7 bonds. [, ]
Compound Description: This compound is a biaryl pyrazole cannabinoid CB1 receptor antagonist. Analogues were synthesized to explore the structure-activity relationship (SAR) by modifying the aminopiperidine region with alkyl hydrazines, amines, and hydroxyalkylamines. []
6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine
Compound Description: These compounds served as precursors for synthesizing new pyrimidine derivatives through Suzuki cross-coupling reactions with various arylboronic acids. The resulting compounds were then evaluated for their antimicrobial activity. []
Compound Description: A series of these imidazo[1,2-a]pyridine derivatives (4a-4l) were synthesized and screened for biological activity against Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed moderate activity at a concentration of 50 μg/mL. []
Compound Description: This compound was synthesized as a meso isomer through the reductive coupling of C-(4-chlorophenyl)-N-(phenyl) nitrone using indium as the reductant. The crystal structure of the molecule was determined. []
Compound Description: A-867744 is a novel type II α7 positive allosteric modulator (PAM) for the α7 neuronal acetylcholine receptor (nAChR), a potential therapeutic target for cognitive deficits in schizophrenia and Alzheimer's disease. []
Isobutyl 2-benzamido-3-(4-chlorophenyl)acrylate
Compound Description: The crystal structure of this α-amino acid derivative, determined using X-ray crystallography, confirmed its Z configuration about the C=C double bond. []
3-(4-Chlorophenyl)quinazolin-4(3H)-one
Compound Description: This quinazolinone derivative's crystal structure revealed a planar quinazoline unit with a dihedral angle of 44.63° between the quinazoline ring and the 4-chlorophenyl ring. []
Compound Description: This compound is a potent and selective antagonist of the melanocortin-4 receptor. It was identified as a potential therapeutic agent for treating cachexia due to its high water solubility, good metabolic profile, and oral bioavailability. []
Compound Description: These are organotin(IV) compounds, where L represents the 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligand. Compounds 1-5 are mononuclear diorganotin(IV) compounds, while compound 6 is a hexamer with a prismatic Sn6O6 core. These compounds were characterized and their in vitro antitumor activities were investigated. []
Compound Description: These two triazole derivatives were synthesized and their crystal structures analyzed, revealing non-planar geometries and various intermolecular interactions. [, ]
Compound Description: These are two series of benzimidazole derivatives synthesized and evaluated for their antioxidant properties. Their effects on rat liver microsomal NADPH-dependent lipid peroxidation and ethoxyresorufin O-deethylase activity were assessed, along with their free radical scavenging activity. []
Compound Description: This chiral compound, containing quinoline, chlorophenyl, and acenaphthalene rings attached to a central pyrrolidine, was synthesized and its crystal structure determined. []
Compound Description: This study focused on modifying the structure of chlorpromazine analogues to develop new trypanothione reductase inhibitors. Quaternary arylalkylammonium 2-amino-4-chlorophenyl phenyl sulfides showed significant improvement in inhibitory activity compared to their tertiary amine counterparts. The N-acyl derivatives exhibited mixed inhibition. These compounds also showed antiparasitic activity against T. brucei rhodesiense, T. cruzi, L. donovani, and P. falciparum. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.